molecular formula C10H15N B3153972 2-(2,6-Dimethylphenyl)ethan-1-amine CAS No. 76935-78-9

2-(2,6-Dimethylphenyl)ethan-1-amine

Cat. No. B3153972
CAS RN: 76935-78-9
M. Wt: 149.23 g/mol
InChI Key: NVXJQKFBPRPHND-UHFFFAOYSA-N
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Description

“2-(2,6-Dimethylphenyl)ethan-1-amine” is a chemical compound with the CAS Number: 76935-78-9 . It has a molecular weight of 149.24 and its IUPAC name is 2-(2,6-dimethylphenyl)ethanamine . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “2-(2,6-Dimethylphenyl)ethan-1-amine” is 1S/C10H15N/c1-8-4-3-5-9(2)10(8)6-7-11/h3-5H,6-7,11H2,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-(2,6-Dimethylphenyl)ethan-1-amine” is a liquid at room temperature . The compound has a molecular weight of 149.24 .

Scientific Research Applications

Use in Chemical Synthesis

2-(2,6-Dimethylphenyl)ethan-1-amine is a chemical compound with the CAS Number: 76935-78-9 . It is used in chemical synthesis, and its properties and safety information are well-documented .

Polymorphism and Cocrystal Salt Formation

In the field of pharmaceutical chemistry, 2-(2,6-Dimethylphenyl)ethan-1-amine has been studied for its polymorphism and cocrystal salt formation . This compound is an analog of 2-((2,6-dichlorophenyl)amino)benzoic acid (2-DCABA), a potential non-steroidal anti-inflammatory drug . The polymorphism of 2-DCABA was studied to investigate the effect of double Cl–CH3 exchange . Three forms-two polymorphs (I and II) were obtained through polymorph screening in a variety of solvents .

Synthesis of DOPO-Containing Poly (2,6-dimethyl-1,4-phenylene oxide)s

In the field of polymer chemistry, 2-(2,6-Dimethylphenyl)ethan-1-amine is used in the synthesis of DOPO-Containing Poly (2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization .

Safety And Hazards

The compound is classified as dangerous with the GHS05 pictogram . Hazard statements include H314 . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 .

properties

IUPAC Name

2-(2,6-dimethylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8-4-3-5-9(2)10(8)6-7-11/h3-5H,6-7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXJQKFBPRPHND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50876095
Record name PHENETHYLAMINE,2,6-DIMETHYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50876095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dimethylphenyl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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